N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide
Description
N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, a benzamide moiety, and an amino-oxopropyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-14-4-5-17-16(10-14)13(11-24-17)9-19(27)25-15-3-1-2-12(8-15)20(28)23-7-6-18(22)26/h1-5,8,10-11,24H,6-7,9H2,(H2,22,26)(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGPAYHIWUGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CNC3=C2C=C(C=C3)F)C(=O)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, the 5-fluoro substitution can be introduced via electrophilic aromatic substitution.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Benzamide: The acetylated indole is coupled with a benzamide derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Amino-Oxopropyl Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, catalysts, and other applications.
Mechanism of Action
The mechanism of action of N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and benzamide moiety may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-3-oxopropyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]benzamide: Lacks the fluorine substitution on the indole ring.
N-(3-amino-3-oxopropyl)-3-[[2-(5-chloro-1H-indol-3-yl)acetyl]amino]benzamide: Contains a chlorine substitution instead of fluorine.
Uniqueness
The presence of the 5-fluoro substitution on the indole ring in N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
